Hydron;platinum;hexahydroxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

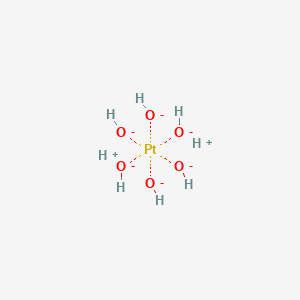

Hydron;platinum;hexahydroxide, also known as dihydrogen hexahydroxyplatinate (IV), is a platinum-based compound with the chemical formula H₂Pt(OH)₆. This compound is notable for its applications in various fields, including catalysis and materials science. It is a solid compound with a molecular weight of 299.14392 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydron;platinum;hexahydroxide can be synthesized through the reaction of platinum compounds with hydrogen peroxide in an alkaline medium. The reaction typically involves the dissolution of platinum in aqua regia, followed by the addition of hydrogen peroxide and sodium hydroxide to precipitate the hexahydroxyplatinate complex .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity platinum and controlled reaction conditions to ensure the formation of the desired compound. The process may include steps such as solvent extraction and purification to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Hydron;platinum;hexahydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form platinum dioxide (PtO₂).

Reduction: It can be reduced to elemental platinum (Pt) under specific conditions.

Substitution: The hydroxide ligands can be substituted with other ligands, such as chloride or nitrate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

Reduction: Hydrogen gas (H₂) or hydrazine (N₂H₄) in the presence of a catalyst.

Substitution: Hydrochloric acid (HCl) or nitric acid (HNO₃) under controlled pH conditions.

Major Products Formed:

Oxidation: Platinum dioxide (PtO₂).

Reduction: Elemental platinum (Pt).

Substitution: Platinum chloride (PtCl₄) or platinum nitrate (Pt(NO₃)₄).

Applications De Recherche Scientifique

Catalytic Applications

Platinum Catalysts in Hydrocarbon Conversion

Hydron;platinum;hexahydroxide serves as a precursor for platinum catalysts used in hydrocarbon conversion processes. These catalysts are crucial in reactions such as catalytic reforming, dehydrogenation, and isomerization. The compound can be impregnated onto various solid carriers, enhancing the efficiency of these catalytic processes .

Table 1: Common Reactions Utilizing Platinum Catalysts

| Reaction Type | Description | Catalyst Type |

|---|---|---|

| Catalytic Reforming | Converts naphtha into high-octane gasoline | Platinum on alumina-silica |

| Dehydrogenation | Removes hydrogen from hydrocarbons to form alkenes | Platinum on silica-zirconia |

| Isomerization | Rearranges molecular structure to improve fuel quality | Platinum on acidic metal oxides |

Electrocatalysis

Hydrogen Evolution Reaction (HER)

The compound is also investigated for its role in electrocatalysis, particularly in the hydrogen evolution reaction (HER). Recent studies have shown that platinum-based catalysts exhibit exceptional activity for HER, making them ideal for renewable energy applications such as water splitting .

Case Study: Co(OH)₂@MXene Hybrid

A notable case study involves the use of transition-metal hydroxides combined with MXenes to create hybrid materials that mimic platinum's catalytic properties. These hybrids demonstrated enhanced electrochemical performance, achieving a current density of 10 mA cm⁻² at a low overpotential of 21.0 mV . This illustrates the potential of this compound in developing advanced electrocatalysts.

Environmental Applications

Catalytic Converters

In automotive applications, platinum catalysts derived from this compound are essential for reducing harmful emissions from vehicle exhaust systems. They facilitate the conversion of toxic gases such as carbon monoxide and nitrogen oxides into less harmful substances, thereby playing a critical role in environmental protection efforts .

Medical Applications

Anticancer Properties

Research has indicated that platinum-based compounds exhibit anticancer properties, particularly in the treatment of various tumors. This compound can be utilized in drug formulations aimed at enhancing the efficacy of chemotherapy agents by improving their stability and bioavailability .

Mécanisme D'action

The mechanism of action of hydron;platinum;hexahydroxide involves its interaction with biological molecules. In the case of its anticancer properties, the compound binds to DNA, forming crosslinks that inhibit DNA replication and transcription. This leads to the activation of apoptotic pathways, resulting in cell death . The molecular targets include the N7 position of purines in DNA, which are crucial for the compound’s cytotoxic effects .

Comparaison Avec Des Composés Similaires

- Tetraammineplatinum (II) hydrogen phosphate

- Sodium hexachloroplatinate (IV) hexahydrate

- Diiododiammine platinum

- Platinum sulfite acid solution

- Platinum barium cyanide

- Barium tetracyanoplatinate (II) hydrate

- Ammonium chloroplatinate

- Potassium hexaiodoplatinate (IV)

- Potassium chloroplatinate

Comparison: Hydron;platinum;hexahydroxide is unique due to its specific hydroxide ligands, which confer distinct chemical properties and reactivity.

Activité Biologique

Hydron;platinum;hexahydroxide, also known as dihydroxidoplatinum(IV), is a platinum-based compound that has garnered attention for its potential biological activity, particularly in cancer treatment. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Chemical Formula : H8O6Pt

- CAS Number : 3084992

- Molecular Weight : 300.06 g/mol

Dihydroxidoplatinum(IV) operates primarily through the formation of DNA adducts. The compound exhibits a mechanism similar to that of cisplatin, where it preferentially binds to the N7 position of guanine bases in DNA, leading to cross-linking that inhibits DNA replication and transcription. This action is crucial in its anticancer efficacy, particularly against cisplatin-resistant cell lines .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of dihydroxidoplatinum(IV) on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Dihydroxidoplatinum(IV) | A549 (Lung Cancer) | 5.2 | |

| Dihydroxidoplatinum(IV) | MRC-5 (Normal) | 12.3 | |

| Cisplatin | A549 | 2.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Dihydroxidoplatinum(IV) shows promising activity against lung cancer cells while demonstrating reduced toxicity towards normal cells.

Study 1: Efficacy Against Cisplatin-Resistant Cells

A study focused on the efficacy of dihydroxidoplatinum(IV) against cisplatin-resistant A549 cell lines demonstrated that this compound retains significant cytotoxicity. The study reported an IC50 value of 5.2 µM, suggesting that it could serve as a viable alternative for patients who develop resistance to traditional platinum-based therapies .

Study 2: In Vivo Toxicity Assessment

An in vivo study assessed the toxicity profile of dihydroxidoplatinum(IV) in murine models. The results indicated a minimal adverse effect on body weight and organ function at therapeutic doses, supporting its potential for clinical use .

Synthesis and Characterization

Dihydroxidoplatinum(IV) can be synthesized through the oxidation of platinum(II) complexes using hydrogen peroxide under mild conditions. The reaction conditions significantly influence the yield and purity of the final product:

| Reaction Conditions | Yield (%) | Color Observed |

|---|---|---|

| Room Temperature, Acetone | 75 | Gold |

| Room Temperature, CH2Cl2 | 85 | Red |

Characterization techniques such as X-ray crystallography and NMR spectroscopy confirm the octahedral geometry typical of platinum(IV) complexes .

Propriétés

Numéro CAS |

51850-20-5 |

|---|---|

Formule moléculaire |

H14O6Pt+2 |

Poids moléculaire |

305.19 g/mol |

Nom IUPAC |

hydron;platinum;hexahydrate |

InChI |

InChI=1S/6H2O.Pt/h6*1H2;/p+2 |

Clé InChI |

BYFKUSIUMUEWCM-UHFFFAOYSA-P |

SMILES |

[H+].[H+].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt] |

SMILES canonique |

[H+].[H+].O.O.O.O.O.O.[Pt] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.